(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid
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Overview
Description
(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring fused with an oxolane ring, and it is associated with trifluoroacetic acid, which enhances its reactivity and stability.
Preparation Methods
The synthesis of (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide typically involves several steps, starting from commercially available precursors. One common method involves the esterification of L-glutamic acid, followed by reactions with 2-haloacetate and N-protecting agents under basic conditions to form intermediate compounds. These intermediates undergo intramolecular condensation to form the piperidine ring. The final steps often include debenzylation and sulfation reactions to yield the desired product .
Chemical Reactions Analysis
(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides
Scientific Research Applications
(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and as a catalyst in certain industrial processes .
Mechanism of Action
The mechanism of action of (2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
(2S,5R)-5-Piperidin-4-yloxolane-2-carboxamide can be compared with other similar compounds, such as:
Properties
IUPAC Name |
(2S,5R)-5-piperidin-4-yloxolane-2-carboxamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2.C2HF3O2/c11-10(13)9-2-1-8(14-9)7-3-5-12-6-4-7;3-2(4,5)1(6)7/h7-9,12H,1-6H2,(H2,11,13);(H,6,7)/t8-,9+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKRSDYYBNPSPW-RJUBDTSPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C2CCNCC2)C(=O)N.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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